

A Technical Review of N4-Acetyl-2'-deoxycytidine: Mechanisms, Effects, and Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N4-Acetyl-2'-deoxycytidine**

Cat. No.: **B150700**

[Get Quote](#)

Abstract

N4-Acetyl-2'-deoxycytidine is a modified pyrimidine nucleoside analogue with significant implications in molecular biology, epigenetics, and therapeutic development. As a structural analogue of deoxycytidine, it primarily functions as an inhibitor of DNA synthesis by targeting the enzyme ribonucleotide reductase, leading to cell death.[1][2] This mechanism underpins its investigation as a potential anticancer and antiviral agent.[3][4] Beyond its role in replication, **N4-Acetyl-2'-deoxycytidine** has been identified as an epigenetic mark in genomic DNA, analogous to the well-studied N4-acetylcytidine (ac4C) in RNA.[5] This DNA modification is associated with active chromatin regions and positive gene regulation, opening a new frontier in epigenetic research.[5] This technical guide provides a comprehensive review of the current literature on **N4-Acetyl-2'-deoxycytidine**, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and exploring its applications for researchers and drug development professionals.

Physicochemical Properties

N4-Acetyl-2'-deoxycytidine is a white to off-white powder.[4] Its fundamental properties are crucial for its application in experimental and therapeutic contexts.[4][6]

Property	Value	References
CAS Number	32909-05-0	[1][2][4][6]
Molecular Formula	C11H15N3O5	[1][4][6]
Molecular Weight	269.25 g/mol	[2][6]
Appearance	White, off-white to faint yellow powder	[4]
Melting Point	154 - 161 °C	[4]
Purity	≥97% or ≥98%	[4][7]
Storage Conditions	0 - 8 °C (short-term); -20°C (long-term)	[1][4][8]

Biological Effects and Mechanisms of Action

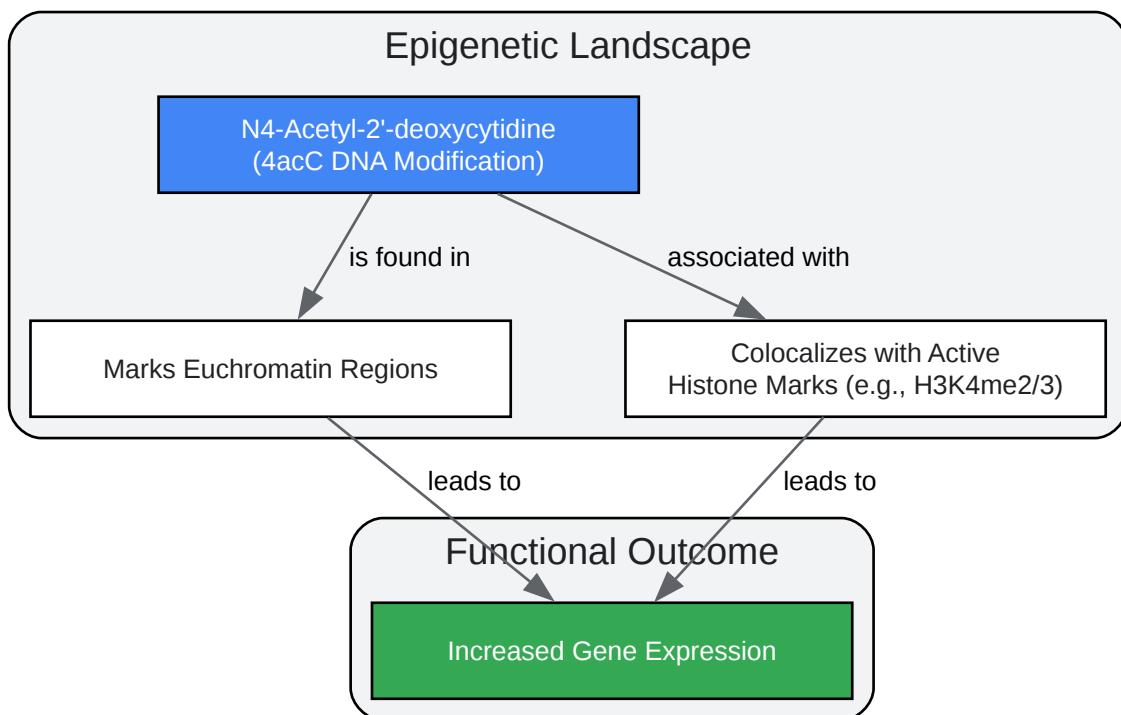
N4-Acetyl-2'-deoxycytidine exerts its biological effects through two primary, distinct mechanisms: the inhibition of DNA synthesis and its role as an epigenetic modifier.

Inhibition of DNA Synthesis

As a nucleoside analogue, **N4-Acetyl-2'-deoxycytidine**'s most direct effect is the disruption of DNA replication. It competitively binds to the active site of ribonucleotide reductase, an essential enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, which are the building blocks of DNA.[1][2][7] By inhibiting this enzyme, the compound depletes the cellular pool of deoxyribonucleotides, thereby halting DNA synthesis and replication, which ultimately leads to cell death.[1][2] This mechanism is the basis for its potential application in therapies targeting rapidly proliferating cells, such as cancer cells.[3]

[Click to download full resolution via product page](#)

Caption: Mechanism of DNA synthesis inhibition by **N4-Acetyl-2'-deoxycytidine**.


Role in Epigenetics

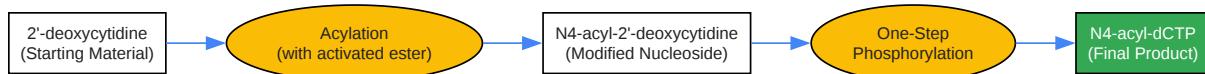
Recent studies have unveiled that **N4-Acetyl-2'-deoxycytidine** (referred to as 4acC when in DNA) exists as a native modification in the genome of organisms like *Arabidopsis thaliana*.[\[5\]](#) This discovery positions it as a novel epigenetic mark.

Key findings include:

- Association with Active Chromatin: 4acC is enriched in euchromatin regions, which are characteristically open and associated with active gene transcription.[\[5\]](#)
- Positive Regulation of Gene Expression: The presence of 4acC is linked to increased gene expression. This effect is particularly notable for genes that lack other active histone modification marks, suggesting 4acC plays a critical role in their activation.[\[5\]](#)
- Distinct Distribution: The genomic distribution of 4acC is different from that of 5-methylcytosine (5mC), the most well-known DNA modification, indicating they may have distinct or combinatorial roles in regulating gene expression.[\[5\]](#)

This epigenetic function suggests that **N4-Acetyl-2'-deoxycytidine** is not just a synthetic drug candidate but also a component of the natural regulatory landscape of the cell.[\[4\]](#)

[Click to download full resolution via product page](#)

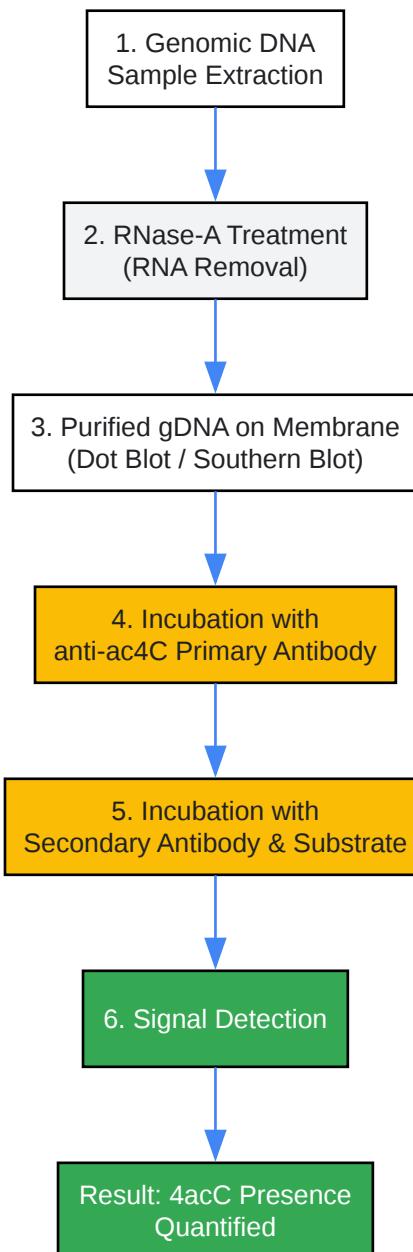

Caption: Logical relationship of 4acC as an epigenetic mark promoting gene expression.

Key Experimental Protocols

The study and application of **N4-Acetyl-2'-deoxycytidine** rely on specific chemical and molecular biology protocols.

Synthesis of N4-Acyl-2'-deoxycytidine Triphosphates

To study its incorporation into DNA, **N4-Acetyl-2'-deoxycytidine** must first be converted into its triphosphate form (dNTP). A common method involves a two-step process.^[9] First, 2'-deoxycytidine is acylated using an appropriate activated ester of the carboxylic acid.^[9] The resulting N4-acyl-2'-deoxycytidine is then purified and converted to the triphosphate nucleotide via a one-step phosphorylation method.^[9] This product can then be used as a substrate for DNA polymerases.^[9]


[Click to download full resolution via product page](#)**Caption:** Workflow for the synthesis of N4-acyl-dCTP.

Detection of 4acC in Genomic DNA

Identifying the 4acC modification within a genome requires highly specific detection methods to distinguish it from unmodified cytidine.^[5] A validated protocol involves immunological detection using an antibody that specifically recognizes the N4-acetyl group.^[5]

The general workflow is as follows:

- gDNA Extraction and Purification: Genomic DNA is isolated from the cells or tissues of interest.
- RNase-A Treatment: The sample is treated with RNase-A to remove any contaminating RNA, ensuring that the signal comes exclusively from DNA.^[5]
- Immunoblotting: The purified gDNA is immobilized on a membrane via a dot blot or immuno-Southern blot procedure.^[5]
- Antibody Incubation: The membrane is incubated with a primary antibody specific for 4acC.^[5]
- Signal Detection: A secondary antibody conjugated to a reporter enzyme is used to generate a detectable signal, confirming the presence of 4acC.^[5]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N4-Acetyl-2'-Deoxycytidine, 32909-05-0 | BroadPharm [broadpharm.com]
- 2. N4-Acetyl-2'-deoxycytidine | 32909-05-0 | NA08263 [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. N4-acetyldeoxycytosine DNA modification marks euchromatin regions in *Arabidopsis thaliana* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N4-Acetyl-2'-deoxycytidine | C11H15N3O5 | CID 11346228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N4-Acetyl-2'-deoxycytidine - CD BioGlyco [bioglyco.com]
- 8. medkoo.com [medkoo.com]
- 9. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [A Technical Review of N4-Acetyl-2'-deoxycytidine: Mechanisms, Effects, and Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b150700#review-of-literature-on-n4-acetyl-2-deoxycytidine-s-effects>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com